molecular formula C16H16ClN3O3S B4768022 Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B4768022
M. Wt: 365.8 g/mol
InChI Key: NFIURTWVEFFWGL-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and antibacterial research. Its core structure is shared with compounds investigated for their inhibitory activity against bacterial targets, particularly in the context of addressing the global challenge of antimicrobial resistance (AMR). The molecule features a chloro-substituted pyrimidine ring, a common pharmacophore in drug discovery, linked via a carboxamide bridge to a benzoate ester. This specific architecture suggests potential for targeting essential bacterial enzymes. Research on structurally similar sulfonamidobenzamide (SABA) compounds has demonstrated that this class can inhibit bacterial biotin carboxylase (BC), a critical enzyme in the fatty acid synthesis type-II (FASII) pathway . The FASII pathway is a validated target for antibiotic development against Gram-negative bacteria, as it is required for the production of lipopolysaccharides, a major component of the outer membrane . Inhibition of this pathway disrupts bacterial cell envelope integrity. Consequently, this compound represents a valuable chemical tool for researchers exploring novel mechanisms of action for next-generation antibiotics, especially against problematic ESKAPE pathogens such as Pseudomonas aeruginosa . Furthermore, pyrimidine scaffolds are extensively explored in agrochemical research for combating undesired plant growth, indicating potential cross-disciplinary applications in plant biology and herbicide development . Researchers can utilize this compound to probe key biochemical pathways and support the development of new therapeutic and agrochemical agents.

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-3-23-15(22)10-7-5-6-8-12(10)19-14(21)13-11(17)9-18-16(20-13)24-4-2/h5-9H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIURTWVEFFWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with ethyl 2-aminobenzoate under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-({[5-Chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

A closely related compound, Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate, shares the pyrimidine core but differs in three key aspects (Table 1):

Table 1: Structural and Molecular Comparison
Feature Target Compound Analog Compound
Central Ring System Benzene (aromatic) Thiophene (heteroaromatic)
Sulfanyl Substituent Ethyl (-S-C₂H₅) Isopropyl (-S-CH(CH₃)₂)
Additional Substituent None 4-Methylphenyl group at thiophene position 4
Molecular Formula C₁₅H₁₄ClN₃O₃S (calculated) C₂₂H₂₂ClN₃O₃S₂
Molecular Weight ~367.8 g/mol (calculated) 476.006 g/mol

Implications of Structural Differences

Central Ring System: The benzene ring in the target compound offers high aromatic stability and planar geometry, favoring π-π stacking interactions.

Sulfanyl Substituents :

  • The ethylsulfanyl group in the target compound is less sterically hindered than the isopropylsulfanyl group in the analog. The bulkier isopropyl group may increase lipophilicity (higher logP), improving membrane permeability but possibly reducing solubility in aqueous media .

4-Methylphenyl Group :

  • The analog’s 4-methylphenyl substituent adds a hydrophobic aromatic moiety, which could enhance binding to hydrophobic protein pockets or reduce metabolic degradation. This feature is absent in the target compound, suggesting divergent pharmacokinetic profiles .

Hypothesized Property Differences

  • Solubility : The target compound’s smaller size and lack of a 4-methylphenyl group may confer better aqueous solubility compared to the analog.
  • Bioactivity : The thiophene and 4-methylphenyl groups in the analog might target enzymes with larger hydrophobic binding pockets, whereas the target compound’s simpler structure could favor interactions with narrower active sites.
  • Synthetic Accessibility : The target compound’s fewer substituents likely make it easier to synthesize than the analog, which requires additional steps to introduce the thiophene and 4-methylphenyl groups.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate?

The synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation : The 5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl group is synthesized via nucleophilic substitution, where ethylthiol reacts with a chlorinated pyrimidine precursor under controlled pH and temperature .
  • Carboxamide Coupling : The pyrimidine moiety is coupled to the benzoate ester using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF. This step requires inert conditions to prevent hydrolysis .
  • Esterification : The final ethyl benzoate group is introduced via esterification of the corresponding carboxylic acid, often using ethanol and catalytic acid .
    Key Optimization: Refluxing in aprotic solvents (e.g., THF) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for SCH₂), pyrimidine protons (δ 8.0–8.5 ppm), and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 408.05) and fragments indicative of the sulfanyl and carbonyl groups .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide C=O), and ~650 cm⁻¹ (C-S bond) confirm functional groups .

Q. What preliminary biological activities have been observed for this compound?

  • Enzyme Inhibition : Pyrimidine derivatives with sulfanyl groups show potential as kinase inhibitors by binding to ATP pockets via hydrogen bonding and hydrophobic interactions .
  • Antimicrobial Activity : Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus MIC ~25 µg/mL), attributed to membrane disruption .
  • Limitations: Preliminary data lack in vivo validation; cytotoxicity assays (e.g., MTT on HEK293 cells) are recommended to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the pyrimidine-benzoate coupling step?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling efficiency but may require lower temperatures (0–5°C) to suppress side reactions .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive intermediate; trials show a 15–20% yield increase .
  • Byproduct Mitigation : Precipitation of urea byproducts (from EDCI) via cold ether washes improves purity. Monitoring via TLC (Rf 0.3–0.5 in 3:7 EtOAc/hexane) ensures reaction completion .

Q. What strategies are effective in resolving structural ambiguities arising from spectroscopic data?

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity between the pyrimidine ring and the benzoate ester. For example, HMBC cross-peaks between the amide NH (δ 10.2 ppm) and pyrimidine C4 resolve positional isomerism .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, critical for chiral centers in derivatives. Crystals grown via slow evaporation (acetonitrile/water) yield 0.85 Å resolution structures .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, aiding in assigning ambiguous signals .

Q. How do structural modifications (e.g., substituent variations) influence the compound's biological activity?

  • Substituent Effects :

    ModificationActivity ChangeMechanism
    Ethylsulfanyl → MethoxyReduced kinase inhibitionLoss of hydrophobic interaction with enzyme pockets
    Chlorine → FluorineEnhanced solubilityIncreased polarity without steric hindrance
    Ester → Carboxylic AcidImproved bioavailabilityHigher aqueous solubility at physiological pH
  • SAR Studies : Introducing electron-withdrawing groups (e.g., nitro) at the benzoate para-position increases antibacterial potency by 40% (MIC from 25 to 15 µg/mL) .

Data Contradictions and Resolution

  • Synthesis Yields : reports 65% yield for pyrimidine coupling in DMF, while cites 50% in THF. Resolution: Comparative studies suggest DMF improves solubility but may require stricter moisture control .
  • Biological Activity : Some studies report antimicrobial activity (), while others emphasize enzyme inhibition (). Cross-disciplinary assays (e.g., combining MIC and kinase assays) clarify dual mechanisms.

Safety and Handling

  • GHS Classification : Not explicitly listed, but analogs (e.g., chlorimuron-ethyl) are classified as harmful if inhaled (H332). Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Note: This compound is not FDA-approved; avoid human/animal exposure and adhere to institutional biosafety protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

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